

# Spectroscopic Profile of 3,6-Dichlorosalicylic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dicamba-(CH<sub>2</sub>)<sub>5</sub>-acid*

Cat. No.: *B15558780*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,6-dichlorosalicylic acid (3,6-DCSA), a key intermediate in the synthesis of the herbicide Dicamba. Due to the scarcity of publicly available data for "**Dicamba-(CH<sub>2</sub>)<sub>5</sub>-acid**," this document focuses on the well-characterized precursor, 3,6-DCSA, to provide a relevant and detailed spectroscopic analysis. The information presented herein is intended to support research and development activities requiring the identification and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 3,6-dichlorosalicylic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 3,6-Dichlorosalicylic Acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
13.5 - 14.5	Broad Singlet	Carboxylic Acid (-COOH)
7.34	Doublet	Aromatic Proton
6.77	Doublet	Aromatic Proton

Solvent: DMSO- $d_6$ , Instrument Frequency: 600 MHz.[1]

## Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 3,6-Dichlorosalicylic Acid

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Observation
LC-MS	Electrospray Ionization (ESI)	204.7	[M-H] <sup>-</sup>

Molecular Weight: 207.01 g/mol .[1]

## Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for 3,6-Dichlorosalicylic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1739	Strong	C=O Stretch (Carboxylic Acid)
2500 - 3300	Broad, Strong	O-H Stretch (Carboxylic Acid Dimer)

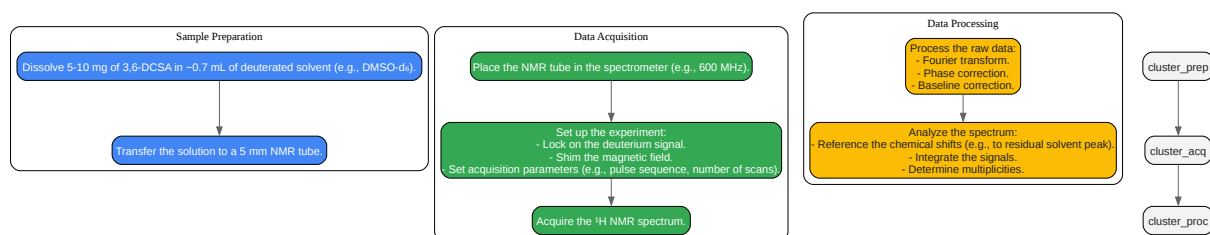
Note: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acid dimers.[2]

## Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR, MS, and IR spectra of solid organic acids like 3,6-dichlorosalicylic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed procedure for obtaining high-resolution  $^1\text{H}$  NMR spectra of aromatic carboxylic acids is outlined below.

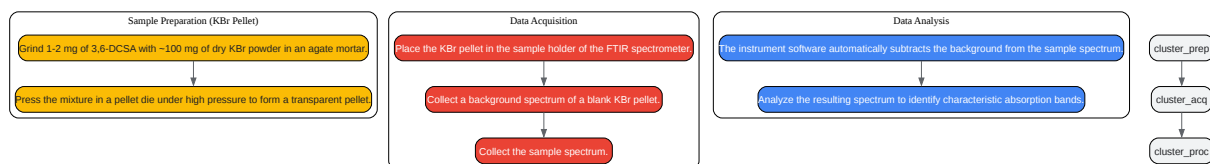
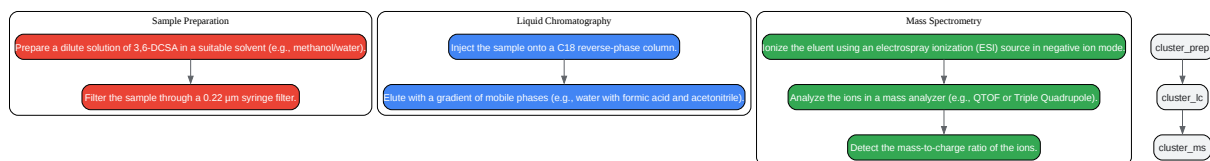


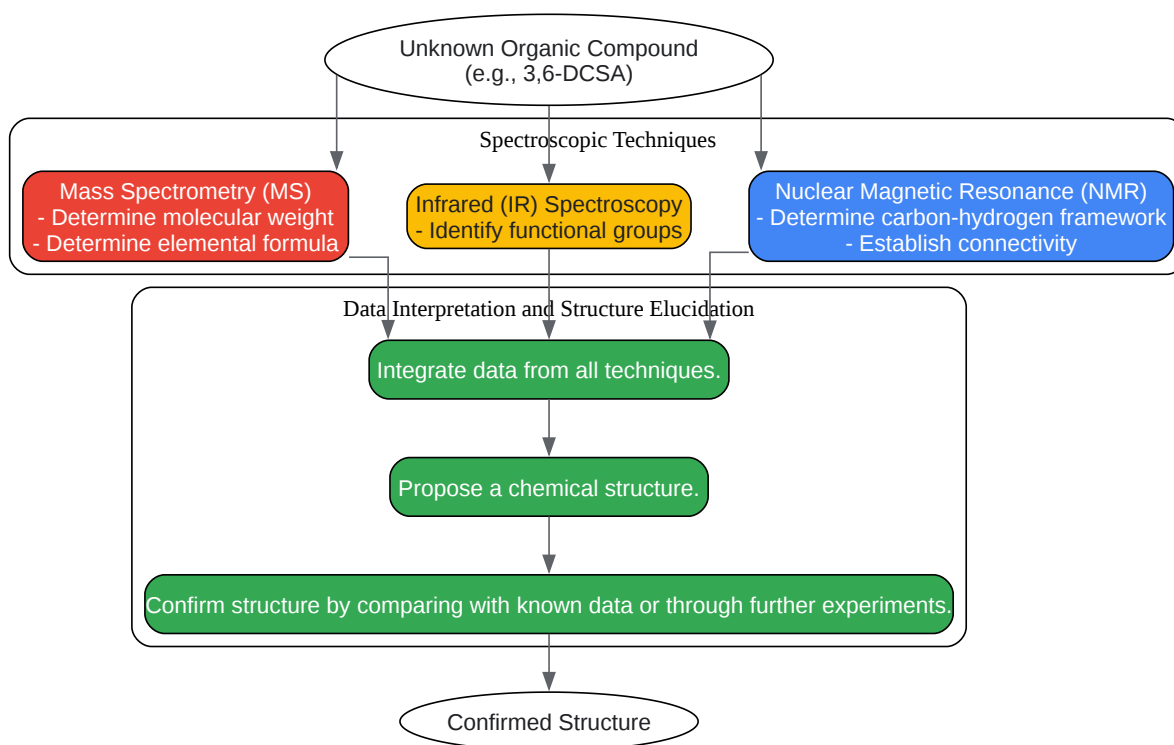
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**Figure 1:** Workflow for  $^1\text{H}$  NMR Analysis.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

The following protocol describes a general approach for the analysis of aromatic acids using LC-MS.





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## References

- 1. [eng.uc.edu](http://eng.uc.edu) [[eng.uc.edu](http://eng.uc.edu)]

- [2. drawellanalytical.com \[drawellanalytical.com\]](https://drawellanalytical.com)
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